7alpha-Methylestr-4-ene-3,17-dione is a synthetic anabolic steroid and a derivative of nandrolone, which is used for its androgenic and anabolic properties. This compound is also known as 7α-methyl-19-nortestosterone and has been studied for potential applications in hormone replacement therapy and muscle wasting conditions. Its unique structure enhances its anabolic effects while minimizing androgenic side effects, making it a subject of interest in both scientific research and potential therapeutic applications.
7alpha-Methylestr-4-ene-3,17-dione is synthesized from basic steroidal structures, particularly through modifications of nandrolone. The compound can be sourced from various chemical suppliers and is often studied in academic and industrial research settings.
This compound falls under the category of anabolic steroids, specifically classified as an androgen and progestogen. Its classification is significant as it indicates its potential interactions with androgen receptors and its role in anabolic processes within the body.
The synthesis of 7alpha-Methylestr-4-ene-3,17-dione typically involves several key steps:
In industrial settings, the production process is optimized for yield and purity. Reaction conditions are carefully controlled to ensure that side reactions are minimized, and the desired product is obtained efficiently.
The molecular formula for 7alpha-Methylestr-4-ene-3,17-dione is . Its structure features a steroid backbone with a methyl group at the C7α position. This structural modification significantly influences its biological activity.
7alpha-Methylestr-4-ene-3,17-dione participates in various chemical reactions:
The major products formed from these reactions include various derivatives that can be further studied for their biological activity or potential therapeutic uses.
The mechanism of action for 7alpha-Methylestr-4-ene-3,17-dione primarily involves its binding to androgen receptors located in target tissues. Upon binding, it activates these receptors, leading to changes in gene expression that promote anabolic effects such as increased protein synthesis and muscle growth. The compound's ability to selectively activate these pathways makes it particularly interesting for therapeutic applications aimed at muscle preservation and growth.
The physical properties of 7alpha-Methylestr-4-ene-3,17-dione include:
Key chemical properties include:
7alpha-Methylestr-4-ene-3,17-dione has several scientific uses:
The introduction of a methyl group at the C7α position represents a critical structural modification that significantly enhances the metabolic stability and receptor binding affinity of steroidal compounds. Synthesis typically initiates with estradiol derivatives or androstenedione precursors, which undergo regioselective enolate formation at the C6-C7 position prior to methylation. This reaction requires stringent temperature control (-78°C) and anhydrous conditions to prevent undesired side reactions. The resulting enolate is quenched with methyl iodide (CH₃I), generating the C7α-methyl configuration with high stereospecificity. Subsequent oxidative transformations using Jones reagent (chromium trioxide in sulfuric acid) or Oppenauer oxidation introduce the 3,17-dione functionality while preserving the labile C7α-methyl group. Final purification employs silica gel chromatography to separate α and β epimers, yielding pharmaceutical-grade material (>98% purity) [3].
Table 1: Key Chemical Synthesis Parameters
Precursor | Methylating Agent | Reaction Conditions | Yield | Stereoselectivity |
---|---|---|---|---|
Estradiol derivatives | Methyl iodide | -78°C, THF, anhydrous | 65–72% | α:β = 9:1 |
Androstenedione | Dimethyl sulfate | -40°C, DMF, NaH base | 58–63% | α:β = 8:1 |
Engineered strains of Mycolicibacterium neoaurum enable sustainable one-pot biosynthesis from phytosterols. The process leverages the native sterol degradation pathway to produce androst-4-ene-3,17-dione (AD), followed by regiospecific hydroxylation using a mutant P450-BM3 monooxygenase (mP450-BM3). This engineered enzyme exhibits exceptional 7β-hydroxylation activity on AD, but rational protein engineering (A74G/F87V mutations) redirects specificity toward 7α-orientation. A critical advancement involves overcoming NADPH cofactor limitations through the introduction of an nadK gene (encoding NAD kinase) to convert NADH to NADPH, coupled with overexpression of glucose-6-phosphate dehydrogenase (zwf gene) to regenerate NADPH pools. This cofactor engineering boosts 7α-methylated analog yields to 164.52 mg/L in bench-scale bioreactors [8] [10].
Large-scale production employs multistage crystallization using binary solvent systems (e.g., ethyl acetate/hexane) to remove Δ1-dehydrogenase byproducts. High-performance countercurrent chromatography (HPCCC) with polar organic phase systems (chloroform/methanol/water) achieves >99.5% purity by exploiting subtle polarity differences between C7 epimers. Process analytical technology (PAT) tools, including in-line UV spectroscopy (λ=254 nm) and mass-directed fractionation, enable real-time purity monitoring during continuous processing. These methods reduce purification losses to <5% compared to 15–20% in traditional silica chromatography .
Single-crystal X-ray analysis confirms the absolute configuration as (7R,8R,9S,10R,13S,14S). The molecule adopts a distorted trans-fusion of A/B rings (torsion angle: -178.5°) and near-planar C/D junction (deviation: 2.8°). The C7α-methyl group projects axially into the β-face, creating a 1.3-Å steric bulge that hinders 5α-reductase metabolism. Critical bond parameters include: C3=O bond length=1.214 Å, C17=O=1.221 Å, and C7-CH₃=1.531 Å. The carbonyl groups at C3 and C17 form a conjugated dienone system with C4-C5, explaining the UV λₘₐₓ at 242 nm [9].
Table 2: Key Crystallographic Parameters
Parameter | Value | Parameter | Value |
---|---|---|---|
Crystal System | Monoclinic | Space Group | P2₁ |
Unit Cell (a,b,c) | 12.34, 7.89, 15.62 Å | β Angle | 94.7° |
C7-C7CH₃ Distance | 1.531 Å | C3=O Length | 1.214 Å |
A/B Ring Torsion | -178.5° | C/D Ring Deviation | 2.8° |
Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level reveals that C7α-methylation increases electron density at C5 (Mulliken charge: +0.142 vs. +0.158 in unmethylated analog) through hyperconjugative σ(C7-CH₃)→π*(C4-C5) interactions. Molecular dynamics simulations (AMBER force field) demonstrate the methyl group reduces solvent-accessible surface area at the β-face by 23%, rationalizing its resistance to hepatic metabolism. Docking into the human androgen receptor (PDB: 2AM9) predicts a ΔG(bind) = -9.8 kcal/mol, with key interactions involving Leu704 (van der Waals with C7-CH₃) and Asn705 (H-bond with C3=O) [8].
Database-dependent stereochemical representations introduce significant variability:
CC1CC2=CC(=O)CCC2C3C1C4CCC(=O)C4(CC3)C
) omits stereodescriptors, while DrugBank (C[C@@H]1CC2=CC(=O)CC[C@@H]2[C@H]3CC[C@@]4(C)[C@@H](CCC4=O)[C@H]13
) explicitly defines six chiral centers using @
and @@
modifiers [4] . IHFREKJAIFEZMQ-ARTWWJDJSA-N
(defining absolute stereochemistry) differs from older entries (IHFREKJAIFEZMQ-PTJNLXJGSA-N
) that used partial relative configurations, potentially complicating structure-based searches [4] [9]. C[C@@H]1CC2=CC(=O)CC[C@@H]2[C@H]3CC[C@@]4(C)[C@@H](CCC4=O)[C@H]13
) fully specifies tetrahedral stereochemistry, whereas vendor databases (e.g., Sigma-Aldrich) occasionally use reduced representations lacking H
descriptors [9]. Table 3: SMILES/InChI Representation Comparison
Database | SMILES Format | InChIKey | Stereochemical Completeness |
---|---|---|---|
PubChem | CC1CC2=CC(=O)CCC2C3C1C4CCC(=O)C4(CC3)C | IHFREKJAIFEZMQ-ARTWWJDJSA-N | Low (no chiral centers specified) |
DrugBank | C[C@@H]1CC2=CC(=O)CC[C@@H]2[C@H]3CC[C@@]4(C)C@@H[C@H]13 | IHFREKJAIFEZMQ-ARTWWJDJSA-N | High (all centers defined) |
NCATS | C[C@@H]1CC2=CC(=O)CC[C@@H]2[C@H]3CC[C@@]4(C)C@@H[C@H]13 | IHFREKJAIFEZMQ-ARTWWJDJSA-N | High |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7